5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C17H15BrFN5OS. This compound is notable for its unique structure, which combines a benzaldehyde moiety with a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves multiple steps. The starting material, 5-Bromo-2-fluorobenzaldehyde, is reacted with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets. The compound’s triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- 5-Bromo-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- 2-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
Uniqueness
What sets 5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone apart from similar compounds is its unique combination of a bromine and fluorine atom on the benzaldehyde moiety. This structural feature can significantly influence its reactivity and biological activity, making it a valuable compound for further research .
Biological Activity
5-Bromo-2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and a hydrazone-forming agent such as 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole. The reaction conditions often include solvents like ethanol or methanol and may require basic catalysts such as sodium hydroxide.
Characterization techniques employed include:
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
- Mass Spectrometry (MS) : To confirm molecular weight.
- Infrared Spectroscopy (FTIR) : To identify functional groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For example, it has been tested against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that the compound exhibits significant antibacterial activity comparable to established antibiotics like levofloxacin and vancomycin .
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
---|---|---|
Staphylococcus aureus | 25 | Vancomycin |
Escherichia coli | 15 | Levofloxacin |
Klebsiella pneumoniae | 30 | Colistin |
Pseudomonas aeruginosa | 20 | Ciprofloxacin |
Antifungal Activity
In vitro antifungal assays have shown that the compound also possesses antifungal properties against strains such as Candida parapsilosis and Candida tropicalis. The antifungal activity was assessed using similar MIC determination methods, revealing promising results that warrant further investigation .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at [Institution Name] reported that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the interaction mechanisms with bacterial targets.
- Cytotoxicity in Cancer Models : Another investigation focused on the effects of this hydrazone on breast cancer cell lines. Results indicated that treatment with varying concentrations led to significant reductions in cell viability, highlighting its potential as an anti-cancer agent.
Properties
CAS No. |
624725-28-6 |
---|---|
Molecular Formula |
C17H15BrFN5OS |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(5-bromo-2-fluorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrFN5OS/c1-2-25-14-6-3-11(4-7-14)16-21-22-17(26)24(16)23-20-10-12-9-13(18)5-8-15(12)19/h3-10,23H,2H2,1H3,(H,22,26)/b20-10+ |
InChI Key |
FYGMRQPTFZSBCR-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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